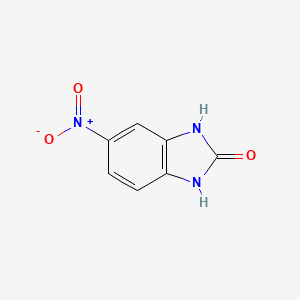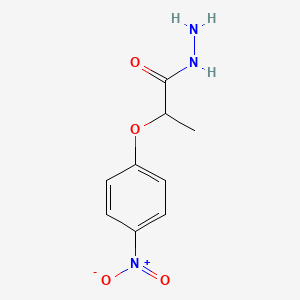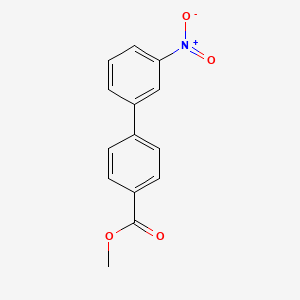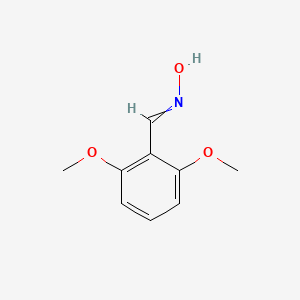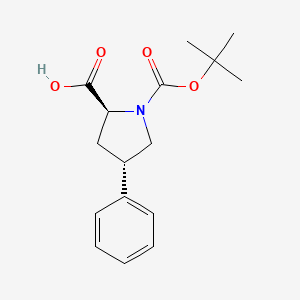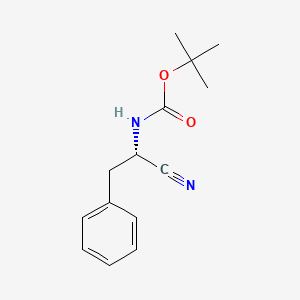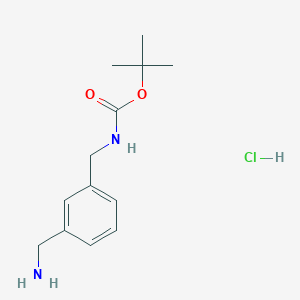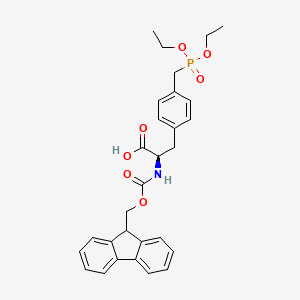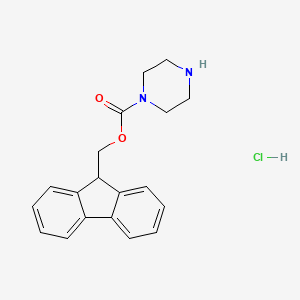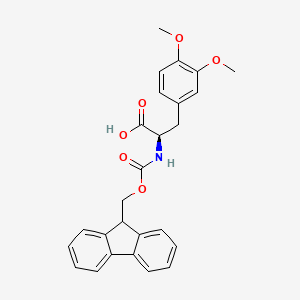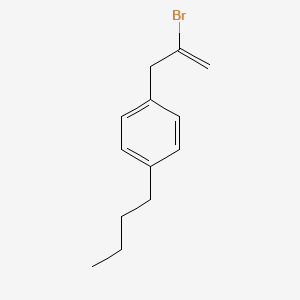
2-Bromo-3-(4-n-butylphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(4-n-butylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound features a bromine atom attached to the second carbon of a propene chain, with a 4-n-butylphenyl group attached to the third carbon. The presence of both the bromine atom and the butylphenyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-n-butylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-n-butylphenyl)-1-propene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another synthetic route involves the use of a Grignard reagent. In this method, 4-n-butylphenylmagnesium bromide is reacted with propargyl bromide in the presence of a suitable catalyst, such as copper(I) iodide (CuI), to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product separation ensures efficient production and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(4-n-butylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in solvents like dichloromethane (CH₂Cl₂) or acetic acid (CH₃COOH).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂) or osmium tetroxide (OsO₄) in tert-butyl alcohol (t-BuOH).
Major Products Formed
Substitution: 3-(4-n-butylphenyl)-1-propanol or 3-(4-n-butylphenyl)-1-propylamine.
Addition: 2,3-Dibromo-3-(4-n-butylphenyl)propane or 3-(4-n-butylphenyl)-2-bromopropane.
Oxidation: 2,3-Epoxy-3-(4-n-butylphenyl)propane or 2,3-Dihydroxy-3-(4-n-butylphenyl)propane.
Applications De Recherche Scientifique
2-Bromo-3-(4-n-butylphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Researchers investigate its potential as a building block for drug candidates, particularly those targeting cancer or inflammatory diseases.
Chemical Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, to understand their function and interactions.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(4-n-butylphenyl)-1-propene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic addition reactions, the double bond in the propene chain reacts with an electrophile, resulting in the formation of a new carbon-electrophile bond.
At the molecular level, the compound can interact with various targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
2-Bromo-3-(4-n-butylphenyl)-1-propene can be compared with other similar compounds, such as:
2-Bromo-3-phenyl-1-propene: Lacks the butyl group, resulting in different physical and chemical properties.
2-Bromo-3-(4-methylphenyl)-1-propene: Contains a methyl group instead of a butyl group, affecting its reactivity and applications.
2-Chloro-3-(4-n-butylphenyl)-1-propene: Substitutes chlorine for bromine, leading to variations in reactivity and reaction conditions.
The uniqueness of this compound lies in the presence of both the bromine atom and the butylphenyl group, which confer specific reactivity and properties that are valuable in various research and industrial contexts.
Propriétés
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-butylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-3-4-5-12-6-8-13(9-7-12)10-11(2)14/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKUMVJMABVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)
